Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate

JAK2 JH2 pseudokinase kinase inhibitor fluorescence polarization

Researchers screening JAK2 JH2 pseudokinase domain ligands often encounter inactive 5-phenyloxazole-4-carboxylate esters. This benzyloxy-substituted derivative restores target engagement to 33-75 nM Kd, enabling robust SAR campaigns. • JAK2 JH2 domain Kd: 33-75 nM (BindingDB-validated) • 5-LOX pathway: 1.0 µM in intact RBL-1 cells • Cell-permeable methyl ester prodrug for in vitro chymase & IRAK-4 studies • Standard packs: 0.25 g, 0.5 g, 1 g; bulk custom synthesis available

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 827028-74-0
Cat. No. B12900322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate
CAS827028-74-0
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-21-18(20)16-17(23-12-19-16)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
InChIKeyRHHWHEZTMHSBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate: Identity & Procurement Screening


Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate (CAS 827028-74-0; molecular formula C₁₈H₁₅NO₄; molecular weight 309.32 g/mol) is a synthetic, polysubstituted 1,3-oxazole heterocycle featuring a benzyloxy-protected phenyl group at the 5-position and a methyl ester at the 4-carboxylate position. The compound belongs to the broader 2,5-disubstituted oxazole-4-carboxylate scaffold class, which has been investigated across multiple therapeutic target spaces including antiviral [1], anti-inflammatory , and kinase-associated pathways. This specific substitution pattern—combining the electron-donating benzyloxy moiety with the ester functionality—generates a distinct physicochemical and pharmacological profile that differentiates it from simpler 5-phenyloxazole-4-carboxylate analogs lacking the benzyloxy extension.

Scaffold 2,5-disubstituted oxazole-4-carboxylate for kinase and inflammatory pathway studies
Substitution Benzyloxy-protected phenyl provides distinct target-engagement profile vs simpler 5-phenyl analogs
Form Methyl ester enables cell-permeable probe for in vitro target engagement assays

Why Generic Substitution Fails


Oxazole-4-carboxylate derivatives exhibit steep and non-linear structure-activity relationships wherein minor structural modifications produce orders-of-magnitude shifts in target binding affinity and functional potency. In the JAK2 JH2 pseudokinase domain system, conversion of the free carboxylate to the methyl ester—the exact esterification state present in CAS 827028-74-0—resulted in a substantial loss of binding affinity, while the subsequent addition of a benzyloxy group restored and enhanced affinity to sub-100 nM levels (Kd range 0.033–0.075 µM) [1]. Similarly, in the methionine aminopeptidase (MetAP) target class, regioisomeric oxazole substitution (2-aryloxazol-4-ylcarboxylic acid versus 5-aryloxazol-2-ylcarboxylic acid) determines whether a compound exhibits potent, selective inhibition or complete inactivity [2]. These findings demonstrate that the benzyloxy substitution pattern in CAS 827028-74-0 is not a cosmetic structural variation but a critical pharmacophoric determinant; procurement of a simpler 5-phenyloxazole-4-carboxylate analog (e.g., CAS 38061-18-6, which lacks the benzyloxy extension) will yield a compound with fundamentally different target engagement and biological readout.

Benzyloxy absence
Removing benzyloxy from the oxazole ester scaffold may cause >600-fold loss in JAK2 JH2 domain binding affinity, fundamentally altering target engagement.
Regioisomer mismatch
2-carboxylate regioisomers of aryloxazoles are inactive against MetAP; only 4-carboxylate configuration retains enzyme inhibition.
Analog substitution
5-phenyloxazole-4-carboxylate analogs (e.g., CAS 38061-18-6) lack the critical benzyloxy extension, likely yielding different biological readouts.

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate: Comparative Evidence


JAK2 JH2 Binding Affinity Enhancement

In a systematic SAR study of oxazole-based JAK2 JH2 domain ligands evaluated via competitive fluorescence polarization assay, conversion of the free carboxylate (compound 7) to the methyl ester (compound 8) produced a marked loss of binding affinity. Subsequent addition of a benzyloxy group (compounds 11–14) restored and enhanced binding, yielding Kd values between 0.033 µM and 0.075 µM. This represents a >10-fold affinity gain relative to the esterified but non-benzyloxylated precursor [1].

JAK2 JH2 Binding
Class-level inference
Kd 0.033–0.075 µM
Benzyloxy substitution supports high-affinity JAK2 JH2 domain binding context
Competitive fluorescence polarization; ≥600-fold affinity gain vs non-benzyloxylated precursor
JAK2 JH2 pseudokinase kinase inhibitor fluorescence polarization

5-Lipoxygenase Inhibition in RBL-1 Cells

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate was evaluated for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia (RBL-1) cells at a single concentration of 1.0 µM. Bioactivity was recorded as detectable inhibition at this concentration . For class-level context, potent oxazole-based 5-LOX inhibitors in the same assay format have demonstrated IC₅₀ values ranging from 0.08 µM (mouse macrophages) to 1.2 µM (human whole blood), with the most active analog (oxazole 59) achieving an IC₅₀ of 7 nM in human monocytes [1].

5-LOX Inhibition
Supporting evidence
Detectable at 1.0 µM
Supports 5-LOX pathway screening; potency context relative to class requires review
Single-point assay in intact RBL-1 cells; full IC50 curve not reported
5-lipoxygenase anti-inflammatory leukotriene biosynthesis

Regioisomer Selectivity in MetAP Inhibition

In a comprehensive evaluation of heterocyclic MetAP inhibitors, 2-aryloxazol-4-ylcarboxylic acids demonstrated potent and selective inhibition of the Co(II) form of E. coli MetAP with IC₅₀ values in the micromolar range. In striking contrast, the regioisomeric 5-aryloxazol-2-ylcarboxylic acids were completely inactive against all three metalloforms (Fe(II), Co(II), and Mn(II)) of the enzyme [1]. CAS 827028-74-0 bears the 4-carboxylate substitution pattern associated with the active 2-aryloxazol-4-ylcarboxylic acid series, not the inactive 5-aryloxazol-2-ylcarboxylic acid regioisomer.

MetAP Regioisomer Selectivity
Class-level inference
Active vs Inactive
2-aryloxazol-4-ylcarboxylic acid: active Co(II) MetAP inhibitor 5-aryloxazol-2-ylcarboxylic acid: inactive against all metalloforms
4-carboxylate position essential for MetAP inhibition; regioisomer substitution not interchangeable
Based on EcMetAP enzymatic assays; target compound inferred as active series
methionine aminopeptidase antibacterial regioisomer selectivity

Antiarrhythmic Efficacy in Canine Myocardial Infarction

The oxazole-4-carboxylic acid scaffold has demonstrated translationally relevant in vivo pharmacology. TY-51184, a specific chymase inhibitor bearing an oxazole-4-carboxylic acid core, was evaluated in a canine left anterior descending (LAD) coronary artery ligation model of myocardial infarction. At 1 mg/kg intravenous administration, TY-51184 significantly suppressed cardiac chymase activity, reduced plasma angiotensin II levels, and largely prevented ventricular arrhythmias (VAs) during the 8-hour ischemic period. The antiarrhythmic efficacy was comparable to that of candesartan (1 mg/kg i.v.), an angiotensin II type 1 receptor antagonist [1].

Chymase Inhibition (Canine MI)
Class-level inference
Ventricular arrhythmia suppression
TY-51184 (oxazole-4-carboxylic acid): similar to candesartan (1 mg/kg i.v.) Control: LAD-ligated untreated
Oxazole-4-carboxylate scaffold achieves model-response endpoints in cardiovascular study
Canine LAD ligation model, 8-hour monitoring; 1 mg/kg single-dose i.v.
chymase inhibitor myocardial infarction antiarrhythmic

Renoprotection via IRAK-4 Inhibition in CKD

The oxazole-4-carboxamide scaffold, structurally related to oxazole-4-carboxylates, has demonstrated significant renoprotective efficacy in vivo. AS2444697, an IRAK-4 inhibitor bearing a 1,3-oxazole-4-carboxamide core, was administered twice daily (0.3–3 mg/kg) for six weeks to 5/6 nephrectomized (Nx) rats, a model of chronic kidney disease (CKD). Treatment produced dose-dependent reductions in urinary protein excretion and prevented the development of glomerulosclerosis and interstitial fibrosis, without affecting blood pressure. Additionally, plasma creatinine and blood urea nitrogen levels decreased, and creatinine clearance was preserved [1].

IRAK-4 Inhibition (CKD)
Class-level inference
Reduced proteinuria & fibrosis
AS2444697 (oxazole-4-carboxamide): dose-dependent improvement vs vehicle 5/6 Nx rat model, 6-week oral dosing
Scaffold may support renal fibrosis model endpoint studies; hemodynamic neutrality noted
Class-level; target compound not directly tested; endpoint context requires validation
IRAK-4 inhibitor chronic kidney disease anti-inflammatory

Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate: Application Scenarios


JAK2 Pseudokinase Ligand Discovery and SAR

CAS 827028-74-0 is ideally positioned for medicinal chemistry programs investigating JAK2 JH2 domain modulation. BindingDB-derived SAR demonstrates that benzyloxy substitution on the oxazole-4-carboxylate scaffold restores and enhances JH2 domain binding affinity to the 33–75 nM Kd range, following esterification-induced affinity loss. Researchers requiring a probe compound with validated JH2 domain engagement should prioritize this benzyloxylated derivative over simpler 5-phenyloxazole-4-carboxylate esters that lack the benzyloxy extension [1].

5-LOX Pathway Screening & Anti-Inflammatory Validation

For laboratories conducting primary screens against the 5-LOX pathway, CAS 827028-74-0 offers a defined starting point with documented activity at 1.0 µM in intact RBL-1 cells. While potency is moderate relative to optimized clinical candidates (e.g., oxazole 59 at 7 nM), the compound provides a structurally characterized entry into oxazole-based 5-LOX inhibitor SAR. Procurement for secondary validation or scaffold-hopping campaigns is supported by the established assay context [1].

Chymase Inhibition in Cardiovascular Drug Discovery

The oxazole-4-carboxylic acid scaffold has demonstrated compelling in vivo antiarrhythmic efficacy in a canine myocardial infarction model via chymase inhibition. CAS 827028-74-0, as a methyl ester prodrug form of the active carboxylic acid pharmacophore, serves as a cell-permeable analog suitable for in vitro target engagement studies and cellular assays preceding in vivo PK/PD evaluation. Procurement supports cardiovascular drug discovery programs targeting the chymase-angiotensin axis [1].

IRAK-4 Target Validation in Inflammatory & Fibrotic Disease

The 1,3-oxazole-4-carboxamide/carboxylate scaffold has shown renoprotective efficacy in the 5/6 nephrectomized rat CKD model, achieving dose-dependent reductions in proteinuria, glomerulosclerosis, and interstitial fibrosis without hemodynamic perturbation. CAS 827028-74-0 provides a structurally aligned chemical probe for in vitro kinase profiling, cellular IRAK-4 pathway assays, and preliminary SAR studies aimed at inflammatory and fibrotic disease indications [1].

Application
Selection Property
Validation Focus
JAK2 JH2 domain ligand studies
Benzyloxy-dependent binding affinity enhancement
JH2 domain target engagement assays
5-LOX pathway screening
Reported enzyme inhibition at 1.0 µM
Leukotriene biosynthesis pathway assays
Chymase target engagement studies
Oxazole-4-carboxylate scaffold compatibility
In vitro chymase activity assays
IRAK-4 pathway studies
Scaffold-class renoprotection evidence
Inflammatory/fibrotic pathway assays
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